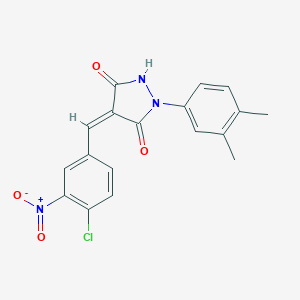
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential as a neuroprotective agent. It belongs to the class of pyrazolidinedione compounds and has shown promising results in preclinical studies for the treatment of various neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been shown to inhibit the activation of microglia and astrocytes, which are immune cells in the brain that can contribute to neuroinflammation.
Biochemical and Physiological Effects
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, which may help to protect neurons from damage. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in lab experiments is its high purity and stability, which allows for accurate dosing and reproducible results. However, one limitation of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is its relatively low solubility in water, which may require the use of organic solvents in some experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of interest is the development of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione as a therapeutic agent for the treatment of neurodegenerative diseases. Clinical trials are needed to determine the safety and efficacy of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in humans. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. Further studies are needed to fully understand the pathways involved in the neuroprotective effects of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. Additionally, the development of more water-soluble derivatives of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione may help to overcome some of the limitations of using 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in lab experiments.
Métodos De Síntesis
The synthesis of 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylphenylhydrazine followed by cyclization with ethyl acetoacetate. The product is then purified through recrystallization to obtain 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in its pure form.
Aplicaciones Científicas De Investigación
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its potential as a neuroprotective agent. It has shown promising results in preclinical studies for the treatment of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
4-{4-Chloro-3-nitrobenzylidene}-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione |
|---|---|
Fórmula molecular |
C18H14ClN3O4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H14ClN3O4/c1-10-3-5-13(7-11(10)2)21-18(24)14(17(23)20-21)8-12-4-6-15(19)16(9-12)22(25)26/h3-9H,1-2H3,(H,20,23)/b14-8- |
Clave InChI |
HPEUQBRLCCWGOD-ZSOIEALJSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)N2)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B301801.png)
![methyl 4-({(2Z,5E)-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301803.png)
![(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)
![methyl 4-{[(2Z,5E)-3-methyl-4-oxo-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301805.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301806.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301812.png)
![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)